

A Comparative Guide: CVN293 vs. NLRP3 Inflammasome Inhibitors like MCC950

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Compound of Interest

Compound Name: CVN293

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For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions from neurodegenerative disorders to autoimmune diseases. This guide provides an objective comparison of two notable inhibitors: **CVN293**, a novel, CNS-targeted NLRP3 modulator, and MCC950, a well-characterized direct NLRP3 inhibitor.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between **CVN293** and MCC950 lies in their mechanism of action. MCC950 directly targets the NLRP3 protein, whereas **CVN293** acts on an upstream regulator, the KCNK13 potassium channel, specifically in microglia.

CVN293: Indirect, Upstream Inhibition in the Central Nervous System

CVN293 is a selective inhibitor of the KCNK13 (also known as THIK-1) two-pore potassium channel. This channel is predominantly expressed in microglia, the resident immune cells of the central nervous system (CNS). KCNK13 plays a crucial role in regulating the efflux of potassium ions (K⁺) from microglia, a key upstream event for NLRP3 inflammasome activation. By blocking KCNK13, **CVN293** prevents this K⁺ efflux, thereby inhibiting the assembly and activation of the NLRP3 inflammasome specifically in the brain. This targeted approach aims to reduce neuroinflammation without affecting peripheral immune responses.

MCC950: Direct Inhibition of the NLRP3 Inflammasome

MCC950 is a potent and specific small-molecule inhibitor that directly binds to the NLRP3 protein. It targets the Walker B motif within the NACHT domain of NLRP3, which is essential for its ATPase activity. By binding to this site, MCC950 locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent activation of caspase-1 and release of pro-inflammatory cytokines IL-1 β and IL-18. Unlike **CVN293**, MCC950's action is not cell-type specific and it inhibits NLRP3 activation in various immune cells, both in the CNS and the periphery.

Potency and Efficacy: A Quantitative Comparison

Direct head-to-head comparisons of **CVN293** and MCC950 in the same experimental setup are not publicly available. However, we can compare their reported potencies from various studies.

Compound	Target	Assay	Potency (IC50)	Reference
CVN293	human KCNK13	Thallium influx assay	41.0 \pm 8.1 nM	
mouse KCNK13	Thallium influx assay	28 \pm 0.7 nM		
IL-1 β release	LPS-primed murine microglia	24 nM		
MCC950	NLRP3	IL-1 β release in BMDMs	~7.5 - 8 nM	
NLRP3	IL-1 β release in human monocytes	14.3 nM		

BMDMs: Bone Marrow-Derived Macrophages

Selectivity and Off-Target Effects

CVN293: High Selectivity for KCNK13

CVN293 has demonstrated high selectivity for its target, KCNK13. In a broad promiscuity panel of 168 targets, **CVN293** showed no significant activity at concentrations up to 10 μ M. It is also reported to be selective over other related potassium channels like K2P6.1/TWIK2 and K2P2.1/TREK-1, with IC50 values greater than 30,000 nM for both. This high selectivity, coupled with the restricted expression of KCNK13 to microglia, is expected to contribute to a favorable safety profile with minimal peripheral side effects.

MCC950: Specific for NLRP3 but with Off-Target Concerns

MCC950 is highly selective for the NLRP3 inflammasome and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1. However, its clinical development was halted in Phase II trials for rheumatoid arthritis due to observations of elevated liver enzymes, suggesting potential hepatotoxicity. Further studies have identified the enzyme carbonic anhydrase 2 (CA2) as a potential off-target of MCC950, which could contribute to its toxicity profile.

Compound	Selectivity Profile	Off-Target Effects
CVN293	Highly selective for KCNK13. No significant activity in a panel of 168 targets.	No significant off-target effects reported.
MCC950	Selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.	Associated with liver toxicity in clinical trials. Carbonic anhydrase 2 identified as an off-target.

Pharmacokinetics and Brain Penetration

A key differentiator for **CVN293** is its design for CNS applications, necessitating excellent brain penetration.

CVN293:

Preclinical studies in multiple species, including monkeys, have demonstrated that **CVN293** has good CNS distribution. Phase 1 clinical trial results confirmed robust brain penetration in healthy human volunteers. The compound is orally bioavailable.

MCC950:

While MCC950 has been extensively used in preclinical models of CNS diseases and has shown efficacy, detailed clinical data on its brain penetrance in humans is less clear, partly due to the halt in its clinical development.

Clinical Status and Safety

CVN293: Promising Early-Stage Clinical Data

CVN293 has successfully completed a Phase 1 clinical trial in healthy volunteers. The study demonstrated that the drug was generally well-tolerated with no severe or dose-limiting adverse events reported. All treatment-related adverse events were mild. These positive results support the advancement of **CVN293** into Phase 2 trials for neurodegenerative diseases characterized by neuroinflammation.

MCC950: Clinical Development Halted

MCC950 entered Phase II clinical trials for the treatment of rheumatoid arthritis. However, its development was terminated due to concerns about drug-induced liver injury. Despite this setback, MCC950 remains a valuable research tool for studying the role of the NLRP3 inflammasome in disease.

Experimental Protocols

Measurement of IL-1 β Release in Microglia (General Protocol)

This protocol outlines the general steps for assessing the inhibitory effect of compounds on NLRP3 inflammasome activation in microglia.

- **Cell Culture:** Primary microglia or microglial cell lines are cultured in appropriate media.
- **Priming (Signal 1):** Cells are primed with a TLR agonist, typically lipopolysaccharide (LPS; e.g., 100-500 ng/mL), for 3-4 hours to induce the expression of pro-IL-1 β and NLRP3.
- **Inhibitor Treatment:** The cells are pre-incubated with various concentrations of the test compound (e.g., **CVN293** or MCC950) for a specified period (e.g., 1-2 hours).

- **Activation (Signal 2):** The NLRP3 inflammasome is activated with a second stimulus, such as ATP (e.g., 3-5 mM) or nigericin (e.g., 10 μ M), for 1-2 hours.
- **Sample Collection:** The cell culture supernatant is collected.
- **IL-1 β Quantification:** The concentration of mature IL-1 β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

KCNK13 Inhibition Assay (Thallium Influx)

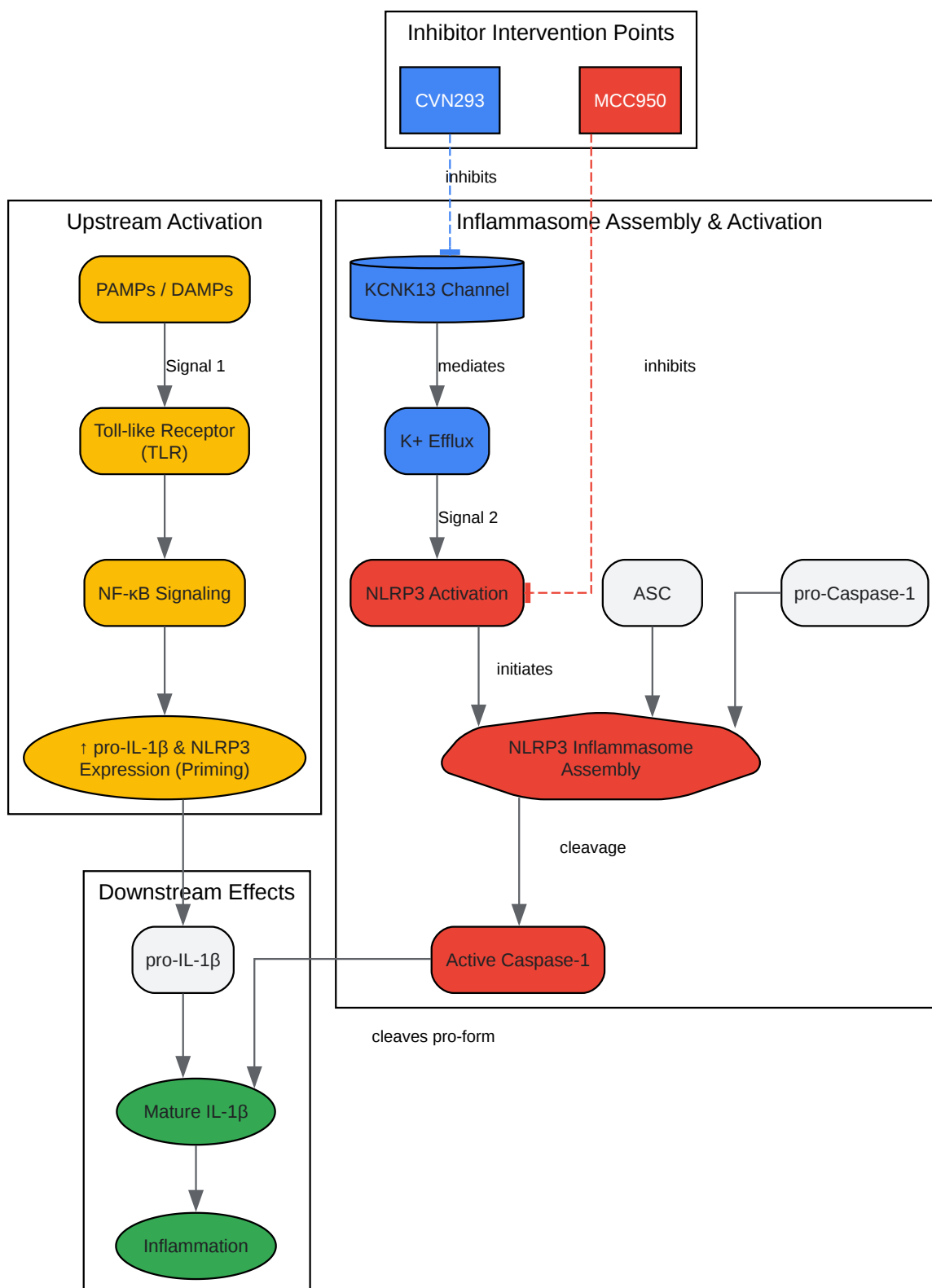
This assay is used to determine the potency of KCNK13 inhibitors like **CVN293**.

- **Cell Line:** A stable cell line expressing human or mouse KCNK13 is used.
- **Compound Incubation:** Cells are incubated with varying concentrations of the inhibitor.
- **Thallium Influx:** A thallium-containing buffer is added to the cells. Thallium ions (Tl⁺) act as a surrogate for potassium ions (K⁺) and can be detected by a fluorescent dye.
- **Fluorescence Measurement:** The influx of thallium is measured by monitoring the change in fluorescence over time.
- **Data Analysis:** The IC₅₀ value is calculated from the concentration-response curve.

Conclusion

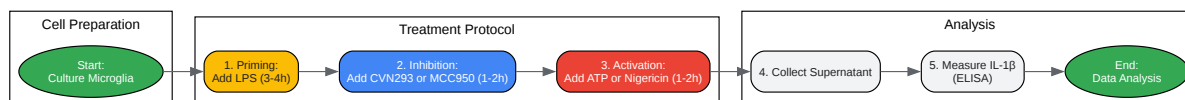
CVN293 and MCC950 represent two distinct strategies for targeting the NLRP3 inflammasome. MCC950's direct and potent inhibition of NLRP3 has made it an invaluable tool for preclinical research, though its clinical utility has been hampered by safety concerns. In contrast, **CVN293** offers a novel, indirect, and microglia-specific approach to modulating NLRP3 activity within the CNS. Its promising early clinical data, favorable safety profile, and high brain penetrance position it as a strong candidate for the treatment of neurodegenerative diseases where neuroinflammation is a key pathological driver. The choice between a direct, systemic inhibitor like MCC950 and a targeted, upstream modulator like **CVN293** will depend on the specific therapeutic indication and the desired balance between efficacy and safety.

Diagrams



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Caption: NLRP3 inflammasome signaling pathway and inhibitor targets.



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Caption: Experimental workflow for testing inflammasome inhibitors.

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